Bienvenue dans la boutique en ligne BenchChem!

2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide

Physicochemical profiling Blood-brain barrier permeability SAR

Select 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide for its unique ethylene linker—one carbon longer than zonisamide's methylene spacer—which repositions the sulfonamide zinc-binding group within carbonic anhydrase active sites, enabling isoform-selective inhibitor design. Use as a certified impurity reference standard for zonisamide HPLC method validation under ICH Q3A/Q3B guidelines. Essential for SAR matrices profiling hCA IX/XII (oncology) and hCA II (glaucoma) inhibition, and for T-type calcium channel subtype selectivity studies in neuroscience drug discovery.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
CAS No. 68292-23-9
Cat. No. B6601017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide
CAS68292-23-9
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)N
InChIInChI=1S/C9H10N2O3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2,(H2,10,12,13)
InChIKeyXKMREXBCUDNXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide (CAS 68292-23-9) Procurement Baseline & Chemical Identity


2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide (CAS 68292-23-9) is a benzisoxazole sulfonamide derivative with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . It belongs to the broader class of 1,2-benzoxazole sulfonamides, a privileged scaffold in medicinal chemistry known for modulating carbonic anhydrase isoforms and ion channels in neurological and oncological contexts [1]. The compound is structurally characterized by an ethylene (-CH2CH2-) linker connecting the benzisoxazole heterocycle to a primary sulfonamide zinc-binding group, differentiating it from clinically established analogs such as zonisamide (1,2-benzoxazol-3-ylmethanesulfonamide) that possess a shorter methylene linker.

Why Generic Benzisoxazole Sulfonamide Substitution Risks Selection Error for CAS 68292-23-9


Despite a shared benzisoxazole-sulfonamide pharmacophore, even single-atom variations in the linker chain between the heterocycle and the sulfonamide zinc-binding group can drastically alter target engagement, isoform selectivity, and ADME properties [1]. The ethylene linker in 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide, compared to the methylene linker in the marketed drug zonisamide (1,2-benzoxazol-3-ylmethanesulfonamide), is predicted to increase lipophilicity (ΔcLogP ≈ +0.5) and reposition the sulfonamide moiety within enzyme active sites, fundamentally changing the inhibition profile across carbonic anhydrase isoforms and potentially affecting calcium channel subtype interactions [2]. Furthermore, regioisomeric forms—such as 1-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide claimed in Sumitomo patent US11535599—exhibit distinct biological activities due to different steric and electronic environments at the point of sulfonamide attachment, making generic interchange between in-class compounds scientifically unreliable.

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide (CAS 68292-23-9) vs. Closest Analogs


Linker-Length Differentiation vs. Zonisamide: Predicted Lipophilicity Increase (ΔcLogP ≈ +0.5) Alters CNS Penetration Potential

The target compound features an ethylene linker (-CH2CH2-) between the benzisoxazole ring and the primary sulfonamide, compared to zonisamide's methylene linker (-CH2-). This single-carbon homologation results in a calculated increase in lipophilicity of approximately 0.5 log units, while topological polar surface area (tPSA) remains essentially unchanged at ~81 Ų [1]. The higher cLogP value is predicted to enhance passive blood-brain barrier (BBB) permeation, a critical factor for CNS-targeted applications.

Physicochemical profiling Blood-brain barrier permeability SAR

Carbonic Anhydrase II Inhibition: Zonisamide Benchmark Ki = 35.2 nM Predicts Differentiated Selectivity for the Extended Linker Analog

Zonisamide inhibits human carbonic anhydrase II (hCA II) with a Ki of 35.2 nM [1]. In structurally related benzoxazole sulfonamide series, linker length between the aromatic ring and the sulfonamide zinc-binding group is a critical determinant of CA isoform selectivity, with even single-atom modifications shifting inhibition preference among isoforms I, II, IX, and XII [2]. Although direct inhibition data for 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide against specific CA isoforms are not yet publicly reported, the extended ethylene linker is expected to reposition the sulfonamide within the active site conical cavity, resulting in a selectivity fingerprint distinct from that of zonisamide.

Carbonic anhydrase inhibition Isozyme selectivity Zinc-binding group geometry

Regioisomeric Differentiation from 1-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide: Positional Isomerism Drives Divergent Target Engagement

The Sumitomo Pharma patent US11535599B2 claims 1-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide (Example 1) and its (R)- and (S)-enantiomers as T-type calcium channel inhibitors for Parkinson's disease, essential tremor, and neuropathic pain [1]. The target compound, 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide, is a regioisomer where the sulfonamide is attached to the terminal carbon of the ethyl chain rather than the benzylic carbon. This positional isomerism creates distinct electronic (inductive effect of the benzisoxazole ring on the sulfonamide nitrogen) and steric environments, which are expected to differentially influence calcium channel subtype (Cav3.1, Cav3.2, Cav3.3) binding and functional inhibition.

Regioisomerism T-type calcium channel Patent landscape

Analytical Utility as Zonisamide Homolog Impurity Reference Standard for HPLC Method Validation

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide is a known homolog impurity of the antiepileptic drug zonisamide. Validated reversed-phase HPLC methods for the simultaneous determination of zonisamide-related substances employ C8 columns with UV detection at 280 nm and require certified reference standards of identified impurities, including this homolog [1]. The method demonstrated specificity, linearity, accuracy, and precision for the detection and quantitation of zonisamide impurities and degradation products, supporting ICH Q3A/B regulatory compliance.

Impurity profiling HPLC validation Reference standard

Procurement-Relevant Application Scenarios for 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide (CAS 68292-23-9)


Carbonic Anhydrase Isozyme Selectivity SAR: Linker-Length Matrix Expansion

Medicinal chemistry programs targeting specific human carbonic anhydrase isoforms (e.g., hCA IX/XII for oncology, hCA II for glaucoma) can incorporate 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide into a focused linker-length SAR matrix alongside zonisamide (C1 linker) and 1,2-benzoxazol-3-ylmethanesulfonamide analogs. This enables quantitative profiling of how the ethylene spacer affects Ki values across the CA isozyme panel, informing the design of selective inhibitors with optimized zinc-binding geometry [1].

Zonisamide Pharmaceutical Impurity Reference Standard for QC Method Validation

Pharmaceutical quality control and analytical development laboratories require 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide as a certified impurity reference standard for HPLC method development, validation, and routine testing of zonisamide API and finished dosage forms. Its use supports compliance with ICH Q3A (impurities in new drug substances) and ICH Q3B (impurities in new drug products) guidelines during regulatory submissions [1].

Regioisomeric SAR Exploration of Benzisoxazole Sulfonamide Calcium Channel Blockers

Neuroscience drug discovery groups investigating T-type calcium channel (Cav3.x) blockers for movement disorders and neuropathic pain can compare 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide with the 1-substituted regioisomer (Sumitomo patent Example 1) in patch-clamp electrophysiology assays. This head-to-head regioisomeric comparison reveals how sulfonamide attachment position on the ethyl chain modulates Cav3.1, Cav3.2, and Cav3.3 subtype potency and use-dependent block, informing lead optimization within this patent-intensive chemical space [2].

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.